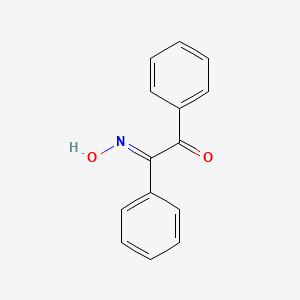![molecular formula C15H17NO2 B5495747 1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)
1-[4-(2-propyn-1-yloxy)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a complex organic compound. It is a derivative of "4-(2-Propyn-1-yloxy)benzoic acid" . This compound is a benzophenone residue used for Protein Photolabeling . It can also be used for the synthesis of new Thiodigalactoside-Based chemical probes to label galectin-3 .
Synthesis Analysis
The synthesis of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” involves the use of “4-(2-Propyn-1-yloxy)benzoic acid” as a starting material . This compound is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .Molecular Structure Analysis
The molecular formula of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is C17H12O4 . The average mass is 176.169 Da and the monoisotopic mass is 176.047348 Da .Chemical Reactions Analysis
The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is used in click chemistry reactions . It is a cross-linking reagent that can be used for UV light-induced covalent modification of a biological target .Physical And Chemical Properties Analysis
The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a solid at room temperature . It has a molecular weight of 280.27 . More detailed physical and chemical properties are not available in the search results.Propriétés
IUPAC Name |
piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-12-18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h1,6-9H,3-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDGMDBSYKYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorobenzyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5495665.png)
![N-(3,4-dihydro-2H-chromen-3-yl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5495676.png)
![5-[(2-fluorophenoxy)methyl]-N-(1-propylcyclopropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5495678.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5495694.png)
methanol](/img/structure/B5495700.png)
![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![ethyl 1-[2-(4-cyanophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5495736.png)
![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)